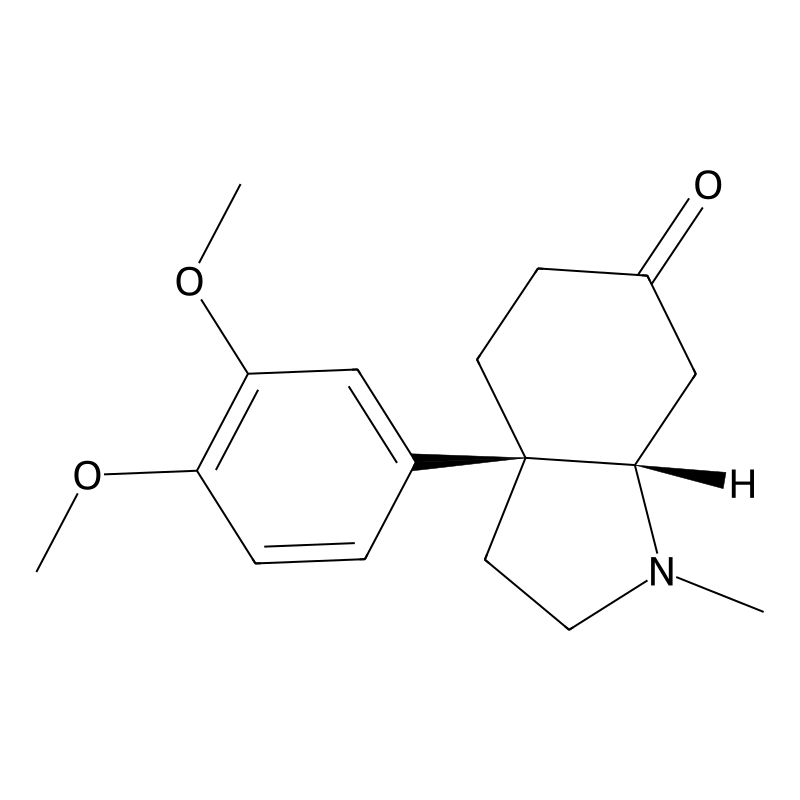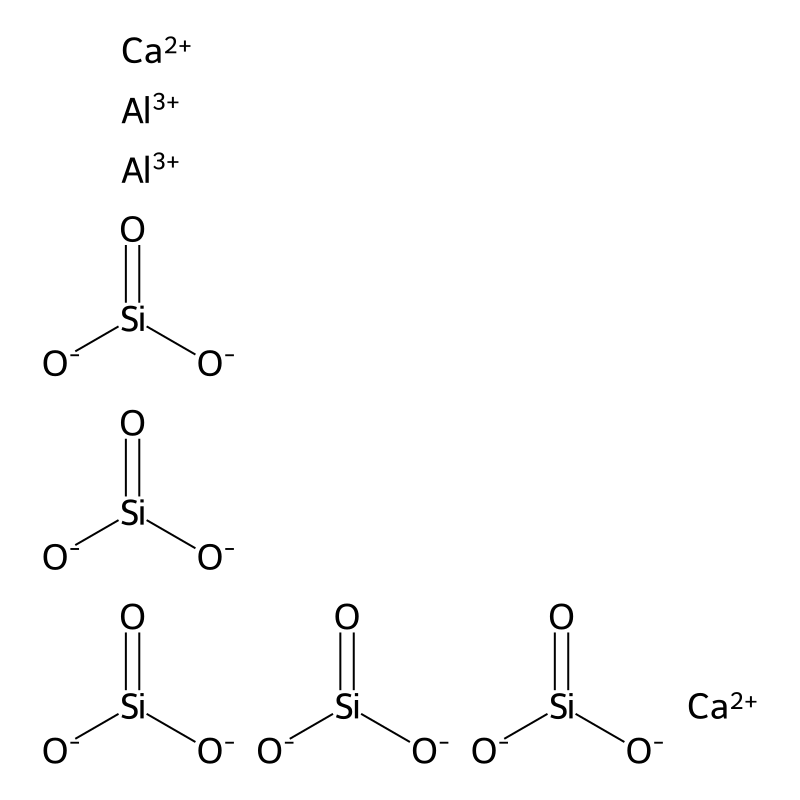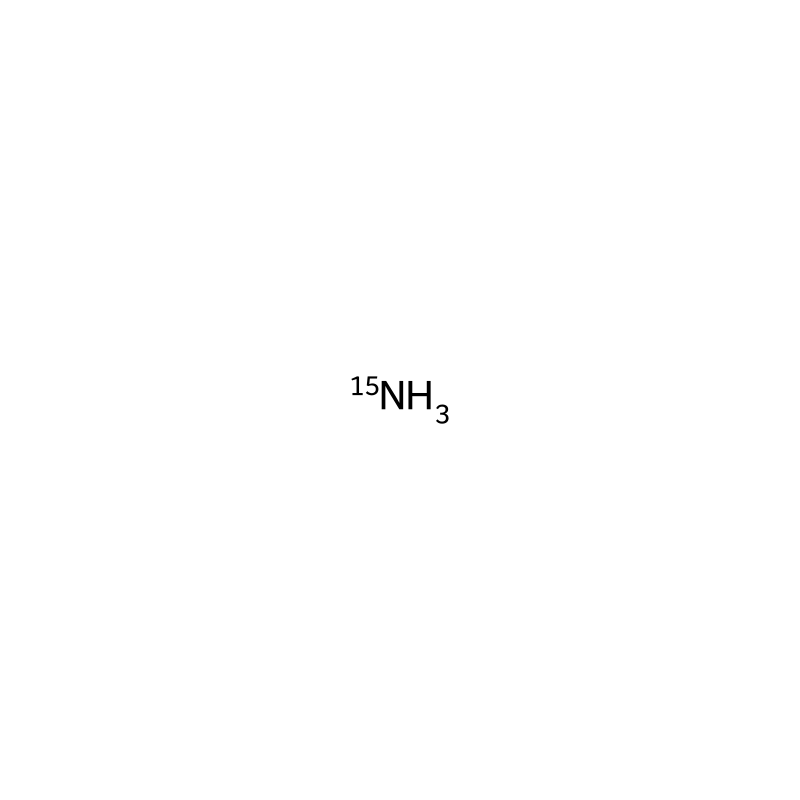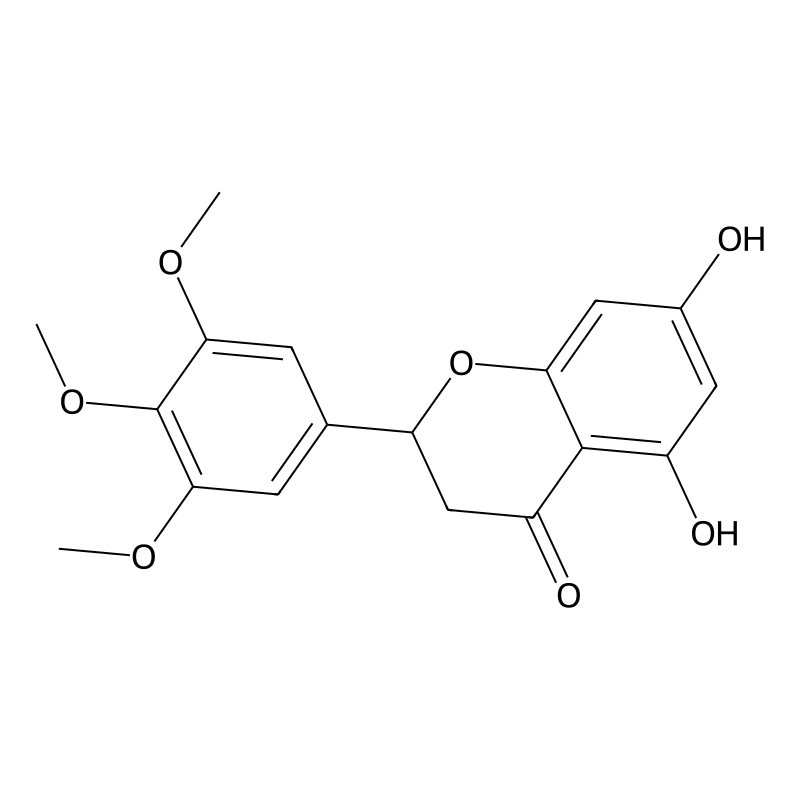Homogentisic acid
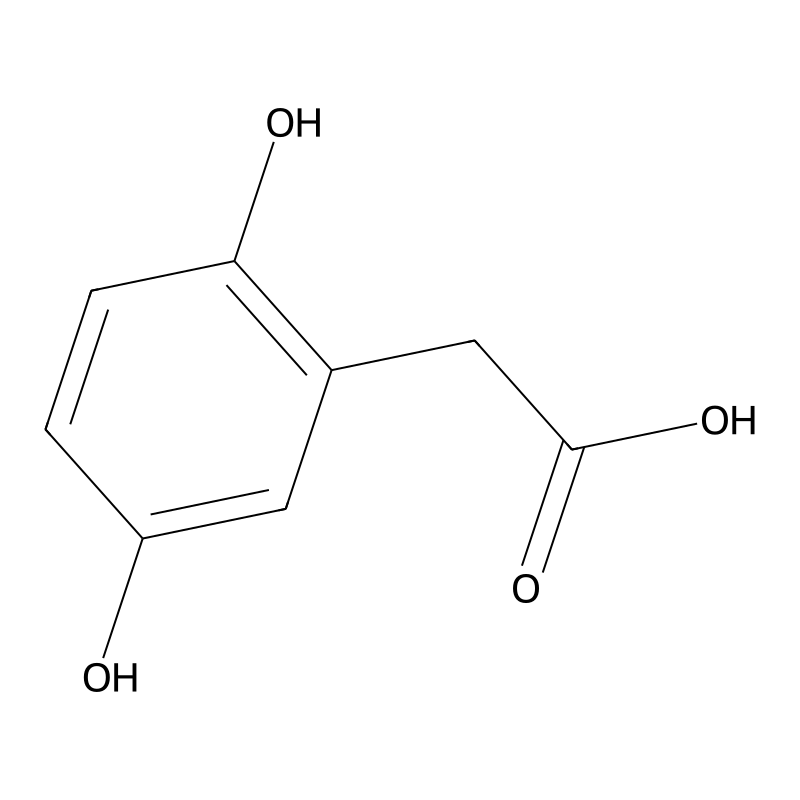
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Marker for Alkaptonuria Diagnosis and Monitoring
HGA is a well-established biomarker for alkaptonuria, a rare autosomal recessive disorder caused by a deficiency in the enzyme homogentisate 1,2-dioxygenase []. Individuals with alkaptonuria accumulate HGA in their blood and urine due to this deficiency. Measuring HGA levels in urine is a routine diagnostic test for the disease []. Additionally, monitoring HGA levels can be used to assess treatment efficacy and disease progression in alkaptonuria patients [].
Homogentisic acid, chemically known as 2,5-dihydroxyphenylacetic acid, is a phenolic compound that plays a crucial role as an intermediate in the metabolic breakdown of the aromatic amino acids phenylalanine and tyrosine. It is primarily produced through the action of the enzyme 4-hydroxyphenylpyruvate dioxygenase on 4-hydroxyphenylpyruvate. In normal metabolic pathways, homogentisic acid is further oxidized by homogentisic acid oxidase to form maleylacetoacetic acid, which eventually leads to fumaric and acetoacetic acids .
In individuals with alkaptonuria, a rare genetic disorder caused by a deficiency of homogentisic acid oxidase, homogentisic acid accumulates in the body and is excreted in urine. This accumulation can lead to darkening of urine upon exposure to air and various health complications due to tissue deposition .
In normal metabolism, HGA acts as an intermediate step in the degradation pathway of phenylalanine and tyrosine []. It has no known direct biological function. However, in alkaptonuria, the accumulation of HGA can lead to its deposition in tissues, causing ochronosis, a condition characterized by the blue-black discoloration of cartilage and connective tissues [].
- Oxidation: Homogentisic acid can be oxidized to form benzoquinone acetic acid under alkaline conditions. This reaction is accelerated by the presence of sodium hydroxide and sodium hypochlorite, leading to the formation of various oxidized products .
- Polymerization: The compound can polymerize to form alkapton, a dark pigment that accumulates in connective tissues, contributing to conditions like ochronosis .
- Reactivity: Homogentisic acid exhibits reducing properties and can react with certain metals to liberate hydrogen. It also forms salts when reacted with bases .
Homogentisic acid is biologically significant primarily due to its role in metabolic pathways involving phenylalanine and tyrosine. Its accumulation in tissues leads to oxidative stress and inflammation, contributing to joint pain and other symptoms associated with alkaptonuria. The pigment formed from its oxidation can deposit in cartilage, leading to visible darkening and potentially severe joint issues over time .
Homogentisic acid can be synthesized through various methods:
- Biological Synthesis: Naturally produced in the body during the catabolism of phenylalanine and tyrosine.
- Chemical Synthesis: Laboratory synthesis can be achieved through methods involving the hydroxylation of phenolic compounds or through specific enzymatic reactions using 4-hydroxyphenylpyruvate as a substrate .
Homogentisic acid has several applications:
- Clinical Diagnostics: It serves as a biomarker for alkaptonuria, where its presence in urine indicates metabolic dysfunction.
- Research: Used in studies investigating oxidative stress and metabolic disorders related to amino acid catabolism.
- Pharmaceuticals: Investigated for potential therapeutic interventions targeting oxidative stress pathways associated with its accumulation .
Research indicates that homogentisic acid interacts with various biological molecules:
- Antioxidants: It has been shown to cooxidize with ascorbic acid, generating reactive oxygen species under physiological conditions. This interaction may contribute to oxidative damage in tissues affected by alkaptonuria .
- Enzymatic Interactions: The compound's metabolism is significantly influenced by the activity of enzymes such as homogentisic acid oxidase. Mutations affecting this enzyme lead to pathological accumulation of homogentisic acid .
Homogentisic acid shares structural and functional similarities with several other compounds involved in amino acid metabolism. Below are some notable comparisons:
| Compound Name | Structural Formula | Unique Characteristics |
|---|---|---|
| 4-Hydroxyphenylpyruvate | C9H9O3 | Precursor in the synthesis of homogentisic acid; involved in transamination reactions. |
| Maleylacetoacetic Acid | C7H7O4 | Product of homogentisic acid oxidation; further metabolized into fumarate. |
| Dihydroxyphenylalanine | C9H11NO4 | Intermediate in melanin synthesis; similar oxidation pathways but distinct biological roles. |
| Alkapton | C8H8O4 | Oxidized form of homogentisic acid; causes dark pigmentation in tissues. |
Homogentisic acid is unique due to its specific role as an intermediate that accumulates pathologically in alkaptonuria, whereas other compounds may not exhibit such pronounced clinical implications or tissue deposition characteristics .
Purity
Physical Description
Solid
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
0.86
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms

Irritant
Other CAS
451-13-8
Wikipedia
General Manufacturing Information
Dates
Homogentisic Acid-Based Whole-Cell Biosensor for Detection of Alkaptonuria Disease
Rajat Dhyani, Krishna Shankar, Ankita Bhatt, Shubham Jain, Ajmal Hussain, Naveen Kumar NavaniPMID: 33655752 DOI: 10.1021/acs.analchem.0c04914
Abstract
Clinicians require simple quantitative tools for the detection of homogentisic acid in alkaptonuria patients, a rare inherited disorder of amino acid metabolism. In this study, we report a whole-cell biosensor for homogentisic acid to detect alkaptonuria disease through the expression of green fluorescence protein. The assay system utilizes a promoter sequence (hmgA) isolated from thegenome. To increase the sensitivity, the sensor module harboring
was further transformed into various transposon mutants debilitated in steps involved in the metabolism of phenylalanine and tyrosine via homogentisic acid as a central intermediate. The proposed biosensor was further checked for analytical features such as sensitivity, selectivity, linearity, and precision for the quantification of homogentisic acid in spiked urine samples. The limit of detection for the developed biosensor was calculated to be 3.9 μM, which is comparable to that of the various analytical techniques currently in use. The sensor construct showed no interference from all of the amino acids and its homolog molecules. The accuracy and precision of the proposed biosensor were validated using high-performance liquid chromatography (HPLC) with satisfactory results.
[A male with black cartilage]
David Visser, Jan A N VerhaarPMID: 33651519 DOI:
Abstract
A 52-year-old men suffered from osteoarthritis of the knee. During knee replacement surgery, the remaining cartilage appeared black. This discoloration and early degeneration of the cartilage is characteristic for the metabolic disorder alkaptonuria in which homogentisic acid accumulates in the body.[Alkaptonuria detected during knee arthroplasty treatment]
Christian Kaare Paaskesen, Christian HofbauerPMID: 33000720 DOI:
Abstract
Alkaptonuria (AKU) is a rare autosomal-recessive disease in the tyrosine metabolism pathway. AKU is due to a mutation of a gene coding for homogentisate dioxygenase, causing accumulation of homogentisic acid leading to a painful multisystemic disease. Damage to cartilage tissue is especially significant, and weight-bearing joints often require arthroplasty. Nitisinone, a drug already used in treatment of hereditary tyrosinaemia, could be approved for treatment of AKU. This case report describes the occurrence of AKU discovered in two brothers in connection with hip and knee arthroplasty.Cervical Spondylotic Myelopathy Secondary to Ochronotic Vertebral Arthropathy
Wladimir Bocca Vieira de Rezende Pinto, Igor Braga Farias, Bruno de Mattos Lombardi Badia, José Marcos Vieira de Albuquerque Filho, Roberta Ismael Lacerda Machado, Paulo Victor Sgobbi de Souza, Acary Souza Bulle OliveiraPMID: 33568539 DOI: 10.1212/WNL.0000000000011663
Abstract
HPLC with electrochemical detection for determining homogentisic acid and its application to urine from rats fed tyrosine-enriched food
Takuho Kishi, Akira Kotani, Tomonari Umemura, Hideki HakamataPMID: 32305737 DOI: 10.1016/j.jpba.2020.113253
Abstract
A highly sensitive method for determining urine homogentisic acid (HGA) is required to provide adequate diagnosis and therapy for alkaptonuria in early stages. In this study, we developed a highly sensitive high-performance liquid chromatography with electrochemical detection (HPLC-ECD) for determining HGA in urine. In order to obtain a chromatogram of HGA by HPLC-ECD, an oxidation current was monitored at +0.5 V vs. Ag/AgCl. The peak heights of HGA showed linearity (r = 0.999) ranging from 4.2 ng/mL to 168 ng/mL, and the detection limit was 1.2 ng/mL (signal-to-noise ratio, S/N = 3). In recovery tests using human control urine spiked with an HGA standard, the recoveries of HGA were more than 93.2 %, and the relative standard deviations (n = 6) were less than 1.9 %. As an in vivo application using male Wistar rats, the level of urine HGA, which was metabolized from tyrosine in tyrosine-enriched food, was determined by this HPLC-ECD method. The determination of HGA in urine by this HPLC-ECD method requires only 0.1 mL of a rat urine specimen and simple sample preparation consisting of dilution and filtration.Mechanisms involved in the unbalanced redox homeostasis in osteoblastic cellular model of Alkaptonuria
Maria Lucia Schiavone, Alessandra Pecorelli, Brittany Woodby, Francesca Ferrara, Erika Pambianchi, Annalisa Santucci, Giuseppe ValacchiPMID: 32502471 DOI: 10.1016/j.abb.2020.108416
Abstract
Alkaptonuria (AKU) is a rare metabolic disease correlated with the deficiency of homogentisate 1,2-dioxygenase and leading to an accumulation of the metabolite homogentisic acid (HGA) which can be subjected to oxidation and polymerization reactions. These events are considered a trigger for the induction of oxidative stress in AKU but, despite the large description of an altered redox status, the underlying pathogenetic processes are still unstudied. In the present study, we investigated the molecular mechanisms responsible for the oxidative damage present in an osteoblast-based cellular model of AKU. Bone, in fact, is largely affected in AKU patients: severe osteoclastic resorption, osteoporosis, even for pediatric cases, and an altered rate of remodeling biomarkers have been reported. In our AKU osteoblast cell model, we found a clear altered redox homeostasis, determined by elevated hydrogen peroxide (HO
) levels and 4HNE protein adducts formation. These findings were correlated with increased NADPH oxidase (NOX) activity and altered mitochondrial respiration. In addition, we observed a decreased activity of superoxide dismutase (SOD) and reduced levels of thioredoxin (TRX) that parallel the decreased Nrf2-DNA binding. Overall, our results reveal that HGA is able to alter the cellular redox homeostasis by modulating the endogenous ROS production via NOX activation and mitochondrial dysfunctions and impair the cellular response mechanism. These findings can be useful for understanding the pathophysiology of AKU, not yet well studied in bones, but which is an important source of comorbidities that affect the life quality of the patients.
Efficacy and safety of once-daily nitisinone for patients with alkaptonuria (SONIA 2): an international, multicentre, open-label, randomised controlled trial
Lakshminarayan R Ranganath, Eftychia Eirini Psarelli, Jean-Baptiste Arnoux, Daniela Braconi, Michael Briggs, Anders Bröijersén, Nadia Loftus, Helen Bygott, Trevor F Cox, Andrew S Davison, Jane P Dillon, Michael Fisher, Richard FitzGerald, Federica Genovese, Helena Glasova, Anthony K Hall, Andrew T Hughes, Juliette H Hughes, Richard Imrich, Jonathan C Jarvis, Milad Khedr, Dinny Laan, Kim-Hanh Le Quan Sang, Emily Luangrath, Ol'ga Lukáčová, Anna M Milan, Alpesh Mistry, Vanda Mlynáriková, Brendan P Norman, Birgitta Olsson, Nicholas P Rhodes, Jozef Rovenský, Mattias Rudebeck, Annalisa Santucci, Ella Shweihdi, Ciarán Scott, Jana Sedláková, Nicolas Sireau, Roman Stančík, Johan Szamosi, Sophie Taylor, Christa van Kan, Sobhan Vinjamuri, Eva Vrtíková, Chris Webb, Elizabeth West, Elizabeth Záňová, Andrea Zatkova, James A GallagherPMID: 32822600 DOI: 10.1016/S2213-8587(20)30228-X
Abstract
Alkaptonuria is a rare, genetic, multisystem disease characterised by the accumulation of homogentisic acid (HGA). No HGA-lowering therapy has been approved to date. The aim of SONIA 2 was to investigate the efficacy and safety of once-daily nitisinone for reducing HGA excretion in patients with alkaptonuria and to evaluate whether nitisinone has a clinical benefit.SONIA 2 was a 4-year, open-label, evaluator-blind, randomised, no treatment controlled, parallel-group study done at three sites in the UK, France, and Slovakia. Patients aged 25 years or older with confirmed alkaptonuria and any clinical disease manifestations were randomly assigned (1:1) to receive either oral nitisinone 10 mg daily or no treatment. Patients could not be masked to treatment due to colour changes in the urine, but the study was evaluator-blinded as far as possible. The primary endpoint was daily urinary HGA excretion (u-HGA
) after 12 months. Clinical evaluation Alkaptonuria Severity Score Index (cAKUSSI) score was assessed at 12, 24, 36, and 48 months. Efficacy variables were analysed in all randomly assigned patients with a valid u-HGA
measurement at baseline. Safety variables were analysed in all randomly assigned patients. The study was registered at ClinicalTrials.gov (
).
Between May 7, 2014, and Feb 16, 2015, 139 patients were screened, of whom 138 were included in the study, with 69 patients randomly assigned to each group. 55 patients in the nitisinone group and 53 in the control group completed the study. u-HGA
at 12 months was significantly decreased by 99·7% in the nitisinone group compared with the control group (adjusted geometric mean ratio of nitisinone/control 0·003 [95% CI 0·003 to 0·004], p<0·0001). At 48 months, the increase in cAKUSSI score from baseline was significantly lower in the nitisinone group compared with the control group (adjusted mean difference -8·6 points [-16·0 to -1·2], p=0·023). 400 adverse events occurred in 59 (86%) patients in the nitisinone group and 284 events occurred in 57 (83%) patients in the control group. No treatment-related deaths occurred.
Nitisinone 10 mg daily was well tolerated and effective in reducing urinary excretion of HGA. Nitisinone decreased ochronosis and improved clinical signs, indicating a slower disease progression.
European Commission Seventh Framework Programme.
Cardiovascular ochronosis
Nuvaira Ather, William C RobertsPMID: 32473412 DOI: 10.1016/j.carpath.2020.107219
